molecular formula C17H18ClN3O B2818611 3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane CAS No. 1798512-88-5

3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane

Cat. No.: B2818611
CAS No.: 1798512-88-5
M. Wt: 315.8
InChI Key: ARQGCMIEWRUHSC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane is an organic compound that features a combination of azepane and pyrazine rings

Scientific Research Applications

3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane typically involves the reaction of 4-chlorobenzylamine with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-2-yl)methanone
  • (3-(4-Chlorophenyl)azepan-1-yl)(pyrimidin-2-yl)methanone
  • (3-(4-Chlorophenyl)azepan-1-yl)(quinolin-2-yl)methanone

Uniqueness

3-(4-chlorophenyl)-1-(pyrazine-2-carbonyl)azepane is unique due to the presence of both azepane and pyrazine rings, which confer specific chemical and biological properties

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-15-6-4-13(5-7-15)14-3-1-2-10-21(12-14)17(22)16-11-19-8-9-20-16/h4-9,11,14H,1-3,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQGCMIEWRUHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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